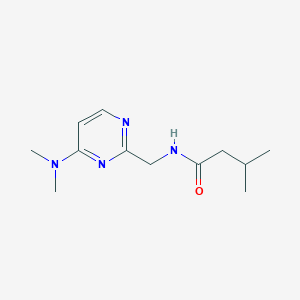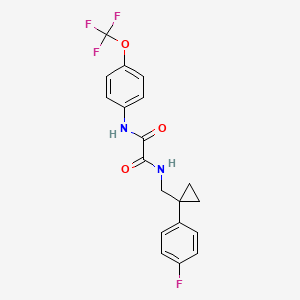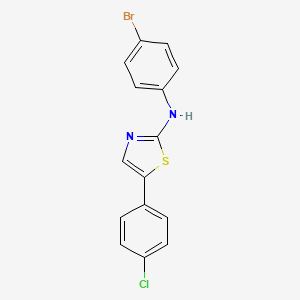![molecular formula C9H11NO3 B2800792 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 1212356-34-7](/img/structure/B2800792.png)
3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is a cell-permeable, bioavailable, non-toxic carbamoyl-bicycloheptene-carboxylate . It inhibits RUNX2-DNA binding, thereby increasing RUNX2 stability, upregulating RUNX2 expression levels, and downregulating RUNX2 responsive genes transcription .
Molecular Structure Analysis
The molecular formula of “3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid” is C9H11NO3 . Its average mass is 181.189 Da and its monoisotopic mass is 181.073898 Da .Applications De Recherche Scientifique
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids like 3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid play a crucial role in the microbial production of biorenewable chemicals. These acids, while serving as precursors for various industrial chemicals, can inhibit the microbes like Escherichia coli and Saccharomyces cerevisiae used in fermentative production. This inhibition is significant at concentrations below the desired yield and titer. Understanding the mechanisms of this biocatalyst inhibition, including damage to cell membranes and internal pH reduction, is vital for metabolic engineering strategies aimed at enhancing microbial robustness and industrial performance (Jarboe, Royce, & Liu, 2013).
Anticancer Potential of Carboxylic Acid Derivatives
Cinnamic Acid Derivatives in Anticancer Research
Cinnamic acid derivatives, related to carboxylic acids, have garnered attention in medicinal research for their anticancer properties. These derivatives offer reactive sites for various chemical reactions, making them a focus in the development of both traditional and synthetic antitumor agents. There's a revived interest in exploring the antitumor efficacy of cinnamoyl derivatives, highlighting the potential of these compounds in anticancer research (De, Baltas, & Bedos-Belval, 2011).
Role in Antioxidant and Antimicrobial Activities
Biological Activity of Plant-Derived Carboxylic Acids
Natural carboxylic acids derived from plants, such as benzoic and cinnamic acids, exhibit notable biological activities. These include antioxidant, antimicrobial, and cytotoxic effects, with the activity level influenced by the structure, specifically the number of hydroxyl groups and conjugated bonds. Understanding the correlation between structure and bioactivity of these carboxylic acids can guide the development of compounds with enhanced biological properties (Godlewska-Żyłkiewicz et al., 2020).
Applications in Drug Design and Synthetic Biology
Carboxylic Acid Bioisosteres in Drug Design
Carboxylic acid bioisosteres are utilized to overcome challenges like toxicity, metabolic instability, or limited diffusion across biological membranes associated with carboxylic acid-containing drugs. Novel bioisosteres can lead to changes in bioactivity, selectivity, or physiochemical properties, highlighting the ongoing interest and innovation in this domain for improved drug design (Horgan & O’ Sullivan, 2021).
Mécanisme D'action
Propriétés
IUPAC Name |
3-carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h1-2,4-7H,3H2,(H2,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBMCNHIFPWAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carbamoyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(3-acetylphenoxy)-N-[(5-chloropyrazin-2-yl)methyl]propanamide](/img/structure/B2800714.png)

![Methyl 4-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)carbamoyl)benzoate](/img/structure/B2800720.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2800722.png)
![6,7-Dimethoxy-3-(4-methylbenzoyl)-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2800723.png)
![7-[4-(3-Fluoropropoxy)phenoxy]-2,4-bis(trifluoromethyl)-1,8-naphthyridine](/img/structure/B2800725.png)
![3-(4-Fluorobenzyl)-8-(2-(trifluoromethyl)benzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2800726.png)
![2-[(tert-Butoxy)carbonyl]-2-azaspiro[3.5]nonane-1-carboxylic acid](/img/structure/B2800728.png)
![8-ethoxy-5-(2-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2800729.png)

![N-[1-methyl-4-oxo-3-(thiophen-2-yl)-1,4-dihydroquinolin-2-yl]benzamide](/img/structure/B2800731.png)
